molecular formula C14H20ClN3O3 B1646848 Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Número de catálogo: B1646848
Peso molecular: 313.78 g/mol
Clave InChI: MPBCWBPNOOKILN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H20ClN3O3

Peso molecular

313.78 g/mol

Nombre IUPAC

tert-butyl 4-(6-chloropyrazin-2-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-6-4-10(5-7-18)20-12-9-16-8-11(15)17-12/h8-10H,4-7H2,1-3H3

Clave InChI

MPBCWBPNOOKILN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC(=N2)Cl

SMILES canónico

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC(=N2)Cl

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,6-dichloropyrazine (5.00 g, 33.6 mmol), tert-butyl 4-hydroxy-1-piperidinecarboxylate (6.76 g, 33.6 mmol) and K-t-BuO (1 M in tert-butanol; 35 mL, 35 mmol) in Et3N (200 mL) was stirred at room temperature for 12 h. The reaction was quenched with water (50 mL) and concentrated in vacuo. The residue was dissolved in ethyl acetate, washed with saturated aqueous KH2PO4, dried (MgSO4), and concentrated in vacuo. The residue was recrystallized from ethanol/water to give 9.50 g (90%) of the title compound as a white solid: mp 86-87° C.; MS m/z 313 (M)+. Anal. (C14H20ClN3O3) C, H, N.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.76 g
Type
reactant
Reaction Step One
[Compound]
Name
K-t-BuO
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-boc-4-hydroxypiperidine (3.80 g, 18.9 mmol) in DMF (76 mL) at 0° C. was added sodium hydride (60% mineral oil dispersion; 0.906 g, 22.7 mmol). Once hydrogen evolution had ceased, 2,6-dichloropyrazine (2.81 g, 18.9 mmol) was added and the reaction mixture was allowed to warm to ambient temperature. After 1 h, the reaction mixture was quenched with brine (100 mL) and extracted with EtOAc (2×100 mL). The combined organics were dried over magnesium sulfate, filtered and concentrated. The crude residue was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)oxy]piperidine-1-carboxylate as a yellow solid. LRMS (ESI) calculated for C14H20ClN3O3 336.1; found [M+Na]+, 336.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.906 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (3.80 g, 18.9 mmol) in DMF (76 ml) was added sodium hydride (60% mineral oil dispersion; 0.906 g, 22.7 mmol) at 0° C. The reaction mixture was stirred for 1 hour, until hydrogen evolution ceased. 2,6 dichloropyrazine (2.81 g, 18.9 mmol) was added, and the reaction mixture was allowed to warm to room temperature. After 1 hour, the reaction was quenched with brine (100 mL) and extracted with EtOAc (2×200 mL). The combined EtOAc layers were dried over magnesium sulfate, filtered and concentrated to a crude residue that was purified by silica gel chromatography (EtOAc/Hexanes gradient) to afford tert-butyl 4-[(6-chloropyrazin-2-yl)oxy]piperidine-1-carboxylate as a yellow solid. LRMS calculated for C14H20ClN3O3 [M+Na]+, 336.1; found 336.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.906 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.81 g
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.